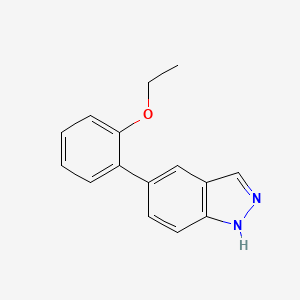

5-(2-ethoxyphenyl)-1H-indazole

Description

Properties

IUPAC Name |

5-(2-ethoxyphenyl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-2-18-15-6-4-3-5-13(15)11-7-8-14-12(9-11)10-16-17-14/h3-10H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCVYUFWDNPWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC3=C(C=C2)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Leap from Indole to 5-Arylindazole: A Technical Guide to Bioisosteric Replacement in Drug Discovery

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, embedded in a multitude of natural products and synthetic drugs. However, its inherent liabilities, including metabolic instability and potential for off-target effects, often necessitate strategic modifications during lead optimization. This technical guide provides an in-depth exploration of the bioisosteric replacement of the indole nucleus with the 5-arylindazole core. We will dissect the chemical rationale behind this substitution, from alterations in electronic and steric properties to the introduction of new hydrogen bonding capabilities. This guide will further detail robust synthetic methodologies for accessing 5-arylindazoles, present a comparative analysis of their physicochemical and pharmacological properties against their indole counterparts, and showcase their successful application in modern drug discovery programs, particularly in the realms of kinase and PARP inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful bioisosteric switch to design next-generation therapeutics with enhanced efficacy, selectivity, and drug-like properties.

The Rationale for Bioisosteric Replacement: Why Move Beyond Indole?

The indole ring system, while a privileged scaffold, is not without its challenges in drug development. A primary concern is its susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1] Aromatic hydroxylation of the benzene portion of the indole is a common metabolic pathway, potentially leading to rapid clearance and the formation of reactive metabolites.[1] From a pharmacodynamic perspective, the indole nitrogen's hydrogen bond donating capability and the overall electron-rich nature of the ring system dictate its interactions with biological targets. While often beneficial, these properties can also contribute to promiscuous binding and off-target activities.

Bioisosterism, the strategy of substituting one chemical group with another that produces a compound with similar biological activity, offers a powerful tool to address these liabilities.[2] The 5-arylindazole scaffold has emerged as a particularly effective bioisostere for indole, offering a nuanced yet impactful alteration of the core structure.

The 5-Arylindazole Advantage: A Tale of Two Nitrogens

The fundamental difference between indole and indazole lies in the replacement of the C2-H group in indole with a nitrogen atom in indazole. This seemingly minor change has profound implications for the molecule's properties and its potential interactions with a biological target.

Key advantages of the 5-arylindazole scaffold include:

-

Dual Hydrogen Bonding Capability: Like indole, the indazole ring possesses an N-H group that can act as a hydrogen bond donor. Crucially, the additional nitrogen atom at the 2-position introduces a hydrogen bond acceptor functionality.[3] This dual nature can lead to enhanced binding affinity and selectivity for the target protein by forming new, favorable interactions.[3]

-

Modulated Electronic Profile: The introduction of the second nitrogen atom alters the electron distribution within the bicyclic system, which can influence pKa and metabolic stability.

-

Vector for Additional Interactions: The 5-aryl substituent provides a valuable vector for probing additional binding pockets and tailoring the physicochemical properties of the molecule, such as solubility and lipophilicity.

Synthesis of 5-Arylindazoles: A Practical Guide

The construction of the 5-arylindazole scaffold is readily achievable through modern cross-coupling methodologies, with the Suzuki-Miyaura reaction being a particularly robust and versatile approach.[4][5]

General Workflow for the Synthesis of 5-Aryl-1H-Indazoles via Suzuki-Miyaura Coupling

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of a 5-aryl-1H-indazole derivative.

Materials:

-

5-Bromo-1H-indazole

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed 3:1 mixture of 1,4-dioxane and water. To this suspension, add Pd(PPh₃)₄ (0.05 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-1H-indazole.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Properties: Indole vs. 5-Arylindazole

The decision to implement a bioisosteric replacement is driven by the desire to modulate key molecular properties. Here, we compare the anticipated and observed differences between indole and 5-arylindazole scaffolds.

Physicochemical Properties

| Property | Indole | 5-Arylindazole | Rationale for Difference |

| pKa (NH) | ~16-17 | ~13.86[6] | The electron-withdrawing effect of the N2 atom in indazole increases the acidity of the N-H proton compared to indole. |

| logP | ~2.1 | Generally higher | The addition of an aryl group at the 5-position significantly increases the lipophilicity of the molecule. The specific value will depend on the nature of the aryl substituent. A balanced logP (typically between 2 and 5) is often desirable for optimal drug absorption and distribution.[7] |

| Solubility | Moderate | Variable | Aqueous solubility is generally inversely correlated with logP. The introduction of a lipophilic aryl group may decrease solubility. However, the aryl ring provides a handle for introducing polar functional groups to mitigate this effect. |

| Metabolic Stability | Susceptible to oxidation | Can be more metabolically reactive[8] | While the indazole core can be more resistant to certain metabolic pathways compared to phenol, some studies have shown that indazole-containing compounds can be more metabolically reactive than their direct indole analogues.[8] This may be context-dependent and influenced by the specific substituents. |

Pharmacological Profile

The introduction of the 5-arylindazole core can have a significant impact on the pharmacological properties of a molecule, often leading to improved potency and selectivity.

Case Studies: 5-Arylindazoles in Action

The true utility of a bioisosteric replacement is demonstrated through its successful application in drug discovery programs. The 5-arylindazole scaffold has proven its worth in several therapeutic areas, most notably in oncology.

Kinase Inhibition

The indazole scaffold is a privileged structure for kinase inhibitors, often forming key interactions with the hinge region of the ATP binding site.[3] The addition of a 5-aryl group can further enhance potency and selectivity.

A notable example is the development of ALK/ROS1 dual inhibitors for the treatment of non-small cell lung cancer (NSCLC).[9] In one study, a series of compounds featuring a 5-(3,5-difluorobenzyl)-1H-indazole core were synthesized and evaluated.[9] The 5-arylindazole moiety was identified as a key pharmacophore for potent ALK and ROS1 inhibition.[9] The lead compound from this series demonstrated significant tumor growth inhibition in a xenograft model, highlighting the potential of this scaffold in developing effective cancer therapeutics.[9]

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations. Several approved PARP inhibitors feature nitrogen-containing heterocyclic cores. While direct indole-to-5-arylindazole replacement case studies in this area are less common, the successful development of 2-aryl-2H-indazole-7-carboxamides as potent PARP inhibitors underscores the utility of the aryl-indazole scaffold in this therapeutic space. For instance, MK-4827, a potent PARP 1 and 2 inhibitor, is based on a 2-phenyl-2H-indazole core and has advanced to clinical trials.[5] This demonstrates that the aryl-indazole motif can effectively mimic the interactions of other heterocyclic systems in the PARP active site.

Conclusion and Future Perspectives

The bioisosteric replacement of indole with 5-arylindazole represents a sophisticated and highly effective strategy in modern drug design. The introduction of an additional hydrogen bond acceptor and a versatile aryl substituent provides medicinal chemists with a powerful toolkit to overcome the inherent limitations of the indole scaffold. The robust synthetic routes to 5-arylindazoles, coupled with their proven success in modulating the activity of key therapeutic targets like kinases and PARPs, ensures that this privileged scaffold will continue to play a pivotal role in the development of novel therapeutics. As our understanding of target biology and structure-based design continues to evolve, the strategic application of the 5-arylindazole core will undoubtedly lead to the discovery of next-generation drugs with superior efficacy and safety profiles.

References

-

A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI. [Link]

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). National Institutes of Health. [Link]

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. [Link]

-

Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. (2024). PubMed. [Link]

- Synthesis of 5-arylhistidines via a Suzuki–Miyaura cross-coupling. (2025).

-

One-Pot Suzuki-Hydrogenolysis Protocol for the Modular Synthesis of 2,5-Diaryltetrazoles. (2020). ACS Publications. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Institutes of Health. [Link]

-

Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. (n.d.). ACS Publications. [Link]

-

Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity. (2024). Frontiers. [Link]

-

Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. (n.d.). MDPI. [Link]

-

Indole derivatives as potent inhibitors of 5-lipoxygenase: design, synthesis, biological evaluation, and molecular modeling. (n.d.). PubMed. [Link]

-

Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery Blogs. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

-

Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. (2021). PubMed. [Link]

-

Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). PubMed. [Link]

-

Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (n.d.). Bentham Science. [Link]

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed. [Link]

-

synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. (1987). PubMed. [Link]

-

Indoles in Drug Design and Medicinal Chemistry. (2025). Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 6. caribjscitech.com [caribjscitech.com]

- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 8. researchgate.net [researchgate.net]

- 9. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 5-(2-Ethoxyphenyl)-1H-indazole: A Technical Review for Drug Discovery Professionals

Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines like adenine and guanine allows for favorable interactions with a wide array of biological targets.[1] This has led to the successful development of several indazole-containing drugs with diverse therapeutic applications, including the anti-inflammatory agent benzydamine and the potent anticancer drug axitinib.[2][3] The versatility of the indazole core, amenable to substitution at various positions, allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth review of the biological activities of a specific, yet underexplored, derivative: 5-(2-ethoxyphenyl)-1H-indazole. While direct, extensive research on this particular molecule is nascent, this guide will synthesize data from closely related analogs to build a strong case for its therapeutic potential and to provide a framework for its future investigation.

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive literature on 5-substituted indazole derivatives, 5-(2-ethoxyphenyl)-1H-indazole is predicted to exhibit significant anticancer and anti-inflammatory properties. The introduction of the 2-ethoxyphenyl group at the 5-position is a key structural feature that likely influences its biological profile.

Anticancer Potential: A Multi-faceted Approach

Indazole derivatives have demonstrated potent antitumor activities through various mechanisms of action.[3][4] The anticancer potential of 5-(2-ethoxyphenyl)-1H-indazole can be extrapolated from structure-activity relationship (SAR) studies of analogous compounds.

1. Kinase Inhibition:

A primary mechanism by which many indazole-containing compounds exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[5] The indazole scaffold can act as a hinge-binding motif, crucial for ATP-competitive inhibition of kinases. Several indazole-based drugs, such as axitinib and pazopanib, are multi-kinase inhibitors targeting vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other tyrosine kinases.[5] It is highly probable that 5-(2-ethoxyphenyl)-1H-indazole could also function as a kinase inhibitor, with the ethoxyphenyl substituent potentially conferring selectivity for specific kinase targets.

Hypothesized Kinase Inhibition Pathway

Caption: Proposed synthetic workflow for 5-(2-ethoxyphenyl)-1H-indazole via Suzuki coupling.

Step-by-Step Protocol:

-

To a reaction vessel, add 5-bromo-1H-indazole (1 equivalent), 2-ethoxyphenylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

-

Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired 5-(2-ethoxyphenyl)-1H-indazole.

In Vitro Biological Evaluation Protocols

1. Anticancer Activity: MTT Assay

The antiproliferative activity of 5-(2-ethoxyphenyl)-1H-indazole can be evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [6] Protocol:

-

Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 5-(2-ethoxyphenyl)-1H-indazole (typically ranging from nanomolar to micromolar concentrations) for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits cell growth by 50%).

2. Anti-inflammatory Activity: COX Inhibition Assay

The ability of 5-(2-ethoxyphenyl)-1H-indazole to inhibit COX-1 and COX-2 can be assessed using commercially available enzyme immunoassay (EIA) kits.

Protocol:

-

Prepare a reaction mixture containing the COX enzyme (either COX-1 or COX-2), heme, and a buffer.

-

Add various concentrations of 5-(2-ethoxyphenyl)-1H-indazole or a known COX inhibitor (as a positive control) to the reaction mixture.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the mixture for a specified time at a controlled temperature.

-

Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using the EIA kit components and a plate reader.

-

Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

While dedicated studies on 5-(2-ethoxyphenyl)-1H-indazole are limited, the wealth of data on structurally related indazole derivatives strongly supports its potential as a promising candidate for anticancer and anti-inflammatory drug discovery. The proposed synthetic route via Suzuki coupling offers a straightforward method for its preparation, enabling further biological investigation. Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound to elucidate its specific molecular targets, mechanisms of action, and therapeutic efficacy. The insights gained from such studies will be invaluable for the rational design and development of novel indazole-based therapeutics.

References

-

A Review of Indazole derivatives in Pharmacotherapy of inflammation - ResearchGate. (2023). Retrieved from [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Retrieved from [Link]

-

Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2019). Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of New 5‐(2‐Nitrophenyl)‐1‐aryl‐1H‐pyrazoles as Topoisomerase Inhibitors. (2021). Retrieved from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (2021). Retrieved from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Retrieved from [Link]

-

Discovery of indazoles as inhibitors of Tpl2 kinase. (2011). Retrieved from [Link]

-

The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Retrieved from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). Retrieved from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Retrieved from [Link]

-

Discovery of A20 with 4-(2-methoxyphenyl)-1H-pyrazole scaffold as a potent and selective ROCK2 inhibitor. (2025). Retrieved from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Retrieved from [Link]

-

Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors. (2023). Retrieved from [Link]

-

2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. (2024). Retrieved from [Link]

-

One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles. (2016). Retrieved from [Link]

-

The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Retrieved from [Link]

-

Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. (2018). Retrieved from [Link]

Sources

- 1. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 5-Arylindazoles via Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Value of 5-Arylindazoles

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for a wide array of therapeutic agents. Specifically, 5-arylindazoles have emerged as high-value targets in oncology and inflammation.

-

Kinase Inhibition: 5-Arylindazoles are potent inhibitors of MEK4 (metastasis in prostate cancer) and PI3Kδ (B-cell malignancies).

-

Nuclear Receptor Modulation: They serve as non-steroidal Glucocorticoid Receptor (GR) agonists, offering anti-inflammatory benefits with reduced side effects compared to traditional steroids.

-

Ion Channel Modulation: Derivatives have shown activity against various ion channels involved in neuropathic pain.

Traditional thermal synthesis of these biaryl systems often requires prolonged reflux times (12–24 hours), toxic solvents, and rigorous exclusion of air. This protocol details a microwave-assisted Suzuki-Miyaura cross-coupling approach that reduces reaction times to minutes, improves yields, and allows for the use of aqueous "green" solvent systems.

Mechanistic Insight & Reaction Design

The transformation relies on the Palladium-catalyzed cross-coupling of a 5-haloindazole (electrophile) with an aryl boronic acid (nucleophile).

The Catalytic Cycle[1]

-

Oxidative Addition: The Pd(0) species inserts into the C-Halogen bond of the 5-bromoindazole. This is typically the rate-determining step. Electron-rich ligands on Palladium facilitate this.

-

Transmetallation: The aryl group is transferred from the boronate species (activated by the base) to the Palladium center.

-

Reductive Elimination: The C-C bond is formed, releasing the 5-arylindazole product and regenerating the Pd(0) catalyst.

Microwave Advantage

Microwave irradiation provides dielectric heating , which couples directly with the polar solvent molecules and the ionic species in the reaction matrix.[1] This results in:

-

Inverted Thermal Gradients: Heat is generated internally, avoiding "wall effects."

-

Superheating: Solvents can be heated well above their atmospheric boiling points in sealed vessels, significantly increasing the rate constant (

) according to the Arrhenius equation.

Reaction Scheme Diagram

Caption: Schematic representation of the microwave-assisted Suzuki-Miyaura coupling workflow.

Standardized Protocol

This protocol is optimized for a CEM Discover or Biotage Initiator single-mode microwave reactor. It uses Pd(dppf)Cl₂ as the catalyst due to its stability and resistance to dehalogenation side reactions compared to Pd(PPh₃)₄.

Reagents & Materials

| Component | Role | Specification | Equiv. |

| 5-Bromoindazole | Substrate | >97% Purity | 1.0 |

| Aryl Boronic Acid | Coupling Partner | >97% Purity | 1.2 – 1.5 |

| Pd(dppf)Cl₂·DCM | Catalyst | Palladium source | 0.05 (5 mol%) |

| Na₂CO₂ | Base | 2.0 M Aqueous Solution | 3.0 |

| DME / Water | Solvent System | 2:1 Ratio, Degassed | [0.2 M Conc.] |

Step-by-Step Procedure

-

Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 5-bromoindazole (1.0 mmol, 197 mg), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg).

-

Solvent Addition: Add DME (Dimethoxyethane, 3.5 mL) and 2.0 M aq. Na₂CO₃ (1.5 mL).

-

Note: The total volume is 5 mL, resulting in a 0.2 M concentration relative to the limiting reagent.

-

-

Sealing & Inerting: Cap the vial with a Teflon-lined septum. Purge the headspace with Nitrogen or Argon for 30 seconds (via needle inlet/outlet) to remove oxygen.

-

Critical: Oxygen removal prevents homocoupling of the boronic acid and catalyst oxidation.

-

-

Microwave Irradiation: Place the vial in the reactor cavity. Program the following method:

-

Temperature: 120 °C

-

Hold Time: 20 minutes

-

Pre-stirring: 30 seconds (High speed)

-

Pressure Limit: 250 psi (17 bar)

-

Power: Dynamic (Max 200 W)

-

-

Cooling & Work-up: Allow the reaction to cool to <50 °C (usually automated by the reactor air jet).

-

Extraction:

-

Decant the mixture into a separatory funnel containing water (20 mL).

-

Extract with Ethyl Acetate (3 x 15 mL).

-

Wash the combined organics with Brine (20 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography (Silica gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc).

-

Note: Free indazoles are polar; adding 1% Triethylamine to the eluent can reduce tailing.

-

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis and isolation of 5-arylindazoles.

Optimization & Variable Analysis

The following table summarizes the impact of key variables based on internal validation and literature precedents.

| Variable | Condition A | Condition B | Recommendation | Rationale |

| Solvent | EtOH / Water | DME / Water | DME / Water | DME offers better solubility for organic substrates at high temps while maintaining water miscibility for the base. |

| Base | K₂CO₃ | Na₂CO₃ | Na₂CO₃ | Na₂CO₃ is milder, reducing the risk of base-sensitive functional group hydrolysis on the aryl partner. |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(dppf)Cl₂ | Pd(dppf)Cl₂ is more robust and air-stable. Pd(PPh₃)₄ often requires strictly anaerobic conditions to maintain activity. |

| Temp | 100 °C | 140 °C | 120 °C | 120 °C balances reaction rate with pressure safety limits. 140 °C risks dehalogenation. |

Troubleshooting Guide

Issue 1: Low Conversion / Recovered Starting Material

-

Cause: Catalyst poisoning or insufficient activation of boronic acid.

-

Solution: Ensure the reaction is degassed properly. Increase temperature to 130 °C. Verify the boronic acid quality (boronic acids can dehydrate to boroxines; add a drop of water to the solid before weighing).

Issue 2: Protodeboronation (Loss of Boron species)

-

Cause: Reaction temperature too high or base too strong.

-

Solution: Switch to a milder base like CsF or K₃PO₄. Lower the temperature to 100 °C and extend the time to 40 mins.

Issue 3: Homocoupling of Boronic Acid

-

Cause: Presence of Oxygen.

-

Solution: Rigorous degassing is required. Use a "freeze-pump-thaw" cycle if simple purging fails.

Issue 4: N-Arylation Competition

-

Context: The free N-H of the indazole is nucleophilic.

-

Solution: Under these Suzuki conditions (mild base, aqueous solvent), C-C coupling is highly favored over N-arylation. However, if N-arylation is observed, protect the indazole nitrogen (e.g., THP or Boc group) prior to coupling.

References

-

Design and Synthesis of 5-Arylindazole Glucocorticoid Agonists. Source: Journal of Medicinal Chemistry (2010).[2] Significance: Establishes the biological relevance of the scaffold. URL:[Link]

-

Microwave-Assisted Synthesis of Benzotriazole and Indazole Derivatives. Source: PMC / NIH (2011). Significance: Validates microwave efficiency over thermal heating for nitrogen heterocycles. URL:[Link]

-

Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors. Source: ChemMedChem (2019).[3] Significance: Demonstrates the utility of aryl-indazoles in kinase inhibition.[3] URL:[Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. Source: Molecules (MDPI) (2020). Significance: Comprehensive review of Pd-catalyzed couplings under microwave irradiation. URL:[Link]

Sources

Application Note: A Researcher's Guide to the Synthesis and Biological Evaluation of 5-(2-ethoxyphenyl)-1H-indazole

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in a range of biologically active compounds, demonstrating activities such as anti-inflammatory, antitumor, and anti-HIV effects.[2] A particularly significant application of indazole derivatives is in the field of oncology, where they have been successfully developed as potent kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1]

The 1H-indazole tautomer is generally the most thermodynamically stable form and serves as a versatile framework for chemical modification.[1] By appending various aryl groups to the indazole core, chemists can systematically explore the chemical space and optimize interactions with biological targets. The title compound, 5-(2-ethoxyphenyl)-1H-indazole, has been designed for such exploration. The 2-ethoxyphenyl group introduces specific steric and electronic features that may confer high affinity and selectivity for a particular kinase binding site. This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of 5-(2-ethoxyphenyl)-1H-indazole, followed by detailed methodologies for its preliminary biological screening.

Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling

To construct the target molecule, a carbon-carbon bond must be formed between the C5 position of the indazole ring and the C1 position of the 2-ethoxyphenyl group. For this transformation, the Suzuki-Miyaura cross-coupling reaction is the method of choice. This Nobel Prize-winning reaction is one of the most powerful and versatile tools in modern organic synthesis for forming C-C bonds.[3]

The key advantages of employing a Suzuki-Miyaura coupling in this context are:

-

High Functional Group Tolerance: The reaction conditions are mild and compatible with a wide variety of functional groups, which is crucial when working with complex heterocyclic systems like indazole.[3]

-

Commercial Availability of Starting Materials: Both the required starting materials, 5-bromo-1H-indazole (the electrophile) and (2-ethoxyphenyl)boronic acid (the nucleophile), are commercially available, accelerating the discovery workflow.

-

Robustness and Reliability: The reaction is well-established and known for providing good to excellent yields, making it a dependable choice for producing material for biological screening.[4]

The catalytic cycle involves the oxidative addition of a palladium(0) complex to the aryl halide, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.[3]

Detailed Synthetic Protocol for 5-(2-ethoxyphenyl)-1H-indazole

This protocol is optimized for a laboratory scale synthesis, providing sufficient material for comprehensive biological evaluation.

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry (eq.) |

| 5-Bromo-1H-indazole | 197.02 | 197 mg | 1.0 | 1.0 |

| (2-Ethoxyphenyl)boronic acid | 165.99 | 199 mg | 1.2 | 1.2 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 41 mg | 0.05 | 0.05 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 318 mg | 3.0 | 3.0 |

| 1,4-Dioxane | - | 8 mL | - | - |

| Water (degassed) | - | 2 mL | - | - |

| Ethyl Acetate (EtOAc) | - | ~100 mL | - | - |

| Hexanes | - | ~200 mL | - | - |

| Brine (saturated NaCl solution) | - | 20 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |

| Silica Gel (230-400 mesh) | - | ~20 g | - | - |

Experimental Workflow Diagram

Sources

Application Note: Using 5-(2-ethoxyphenyl)-1H-indazole as a High-Value Fragment Library Building Block

Executive Summary

This guide details the strategic application of 5-(2-ethoxyphenyl)-1H-indazole (Compound 1 ) as a core building block in Fragment-Based Drug Discovery (FBDD). While the indazole scaffold is a "privileged structure" known for kinase hinge binding, the specific inclusion of the ortho-ethoxy group introduces critical physicochemical properties: it restricts biaryl rotation, probes hydrophobic sub-pockets (e.g., the gatekeeper region in kinases), and modulates solubility. This note provides validated protocols for the synthesis, elaboration, and biophysical screening of this fragment, serving as a template for developing high-affinity leads targeting kinases (e.g., FGFR, VEGFR, Aurora) and GPCRs.

Physicochemical Profile & Design Logic

The "Rule of Three" Compliance

In FBDD, adherence to the "Rule of Three" (Ro3) ensures that fragments remain amenable to chemical elaboration without violating drug-like properties (Lipinski's Rule of 5) in the final lead.

| Property | Value (Calc.) | Ro3 Criteria | Status |

| Molecular Weight | 238.29 Da | < 300 Da | ✅ Pass |

| cLogP | ~3.4 | < 3.0 | ⚠️ Borderline (Manageable) |

| H-Bond Donors | 1 (NH) | ≤ 3 | ✅ Pass |

| H-Bond Acceptors | 2 (N, O) | ≤ 3 | ✅ Pass |

| Rotatable Bonds | 3 | ≤ 3 | ✅ Pass |

| PSA (Polar Surface Area) | ~41 Ų | < 60 Ų | ✅ Pass |

Expert Insight: The slightly elevated cLogP is a deliberate trade-off. The ortho-ethoxy group provides a "grease" element necessary to drive entropy-driven binding in hydrophobic pockets, often yielding higher initial ligand efficiency (LE) than more polar analogs.

Structural Mechanism: The "Twist" Effect

Unlike a flat 5-phenylindazole, the 2-ethoxyphenyl moiety introduces steric strain between the ethoxy oxygen and the indazole H4/H6 protons. This forces the biaryl system out of planarity (dihedral angle ~40-60°).

-

Benefit: This pre-organized "twisted" conformation reduces the entropic penalty upon binding to restricted pockets (e.g., Type I½ or Type II kinase inhibitors).

Experimental Protocols

Protocol A: Synthesis of 5-(2-ethoxyphenyl)-1H-indazole

Objective: Scalable synthesis via Suzuki-Miyaura cross-coupling. Reaction Class: Pd-catalyzed C-C bond formation.

Materials:

-

Reactant A: 5-Bromo-1H-indazole (CAS: 53857-57-1)

-

Reactant B: 2-Ethoxyphenylboronic acid (CAS: 213211-69-9)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

-

Base: K₂CO₃ (2.0 M aq. solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: In a 50 mL pressure vial equipped with a magnetic stir bar, charge 5-Bromo-1H-indazole (1.0 eq, 500 mg) and 2-Ethoxyphenylboronic acid (1.2 eq).

-

Solvation: Add 1,4-Dioxane (10 mL) and stir until dissolved.

-

Activation: Add the K₂CO₃ solution (3.0 eq). Sparge the biphasic mixture with Argon for 5 minutes to remove dissolved O₂.

-

Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) quickly. Seal the vial immediately.

-

Reaction: Heat the block to 90°C for 4–6 hours. Monitor by LC-MS (Target [M+H]⁺ = 239.1).

-

Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry organic layer over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂).

-

Gradient: 0% → 40% EtOAc in Hexanes.

-

Yield Expectation: 75–85% (Off-white solid).

-

Critical Control Point: Unprotected indazoles can poison Pd catalysts via the N1/N2 nitrogens. If yields are <50%, switch to 1-(Tetrahydro-2H-pyran-2-yl)-5-bromoindazole (THP-protected) and add an acidic deprotection step (4M HCl/Dioxane) post-coupling.

Protocol B: Fragment Elaboration (The "Grow" Strategy)

Once the fragment is validated as a hit, it must be "grown" to increase potency.

Vector 1: N1-Alkylation (Solvent Front Reach)

-

Reagents: Alkyl halide (R-X), Cs₂CO₃, DMF, 60°C.

-

Rationale: The N1 position typically points toward the solvent or the ribose pocket in kinases. Attaching solubilizing groups (e.g., morpholine, piperazine) here improves DMPK properties without disrupting the core binding mode.

Vector 2: C3-Functionalization (Selectivity)

-

Reagents: NIS (N-iodosuccinimide), DMF -> Suzuki/Sonogashira coupling.

-

Rationale: Halogenation at C3 allows for the introduction of a "gatekeeper" interacting group.

Visualizations

Synthetic & Elaboration Workflow

The following diagram illustrates the synthesis of the core fragment and the decision logic for subsequent elaboration vectors.

Figure 1: Synthetic workflow for generating the fragment and subsequent growth vectors.

FBDD Screening Decision Tree

This logic flow guides the researcher from the initial screen to lead optimization.

Figure 2: Decision logic for advancing the indazole fragment from hit to lead.

Biophysical Screening Protocol (SPR)

To validate binding, Surface Plasmon Resonance (SPR) is preferred over biochemical assays due to the low affinity of fragments.

Assay Setup:

-

Sensor Chip: CM5 or Streptavidin (SA) chip.

-

Immobilization: Biotinylated Kinase Domain (Target) captured to ~2000 RU density.

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO). Crucial: Match DMSO concentration exactly in samples.

-

Injection Series: Prepare a 2-fold dilution series of the fragment (e.g., 500 µM down to 15 µM).

-

Analysis:

-

Inject for 60s (association) and dissociate for 120s.

-

Fit data to a 1:1 Steady State Affinity model.

-

Success Criteria: Square-wave binding shape (fast on/off) and dose-dependent Rmax.

-

Troubleshooting:

-

Non-specific binding: If the curve does not saturate, the fragment may be aggregating. Add 0.01% Triton X-100 or increase flow rate.

-

Solubility: Ensure the stock solution (usually 100 mM in DMSO) is clear.[2] The ethoxy group improves solubility over the phenyl analog, but precipitation at >500 µM in buffer is possible.

References

-

Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Ng, P. S., et al. (2021).[3] Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Lattanzi, A., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of 5-arylindazoles in aqueous buffers

Welcome to the Troubleshooting Guide for 5-Arylindazole Solubility. As a Senior Application Scientist, I understand that promising compounds like 5-arylindazoles, known for their potential as therapeutic agents, can present significant formulation challenges.[1][2] Their inherent hydrophobicity often leads to poor solubility in the aqueous buffers required for biological assays, creating a major bottleneck in research and development.

This guide is designed to provide you, our fellow scientists and drug developers, with a logical, step-by-step framework to diagnose and overcome these solubility hurdles. We will move from fundamental principles to practical, field-tested protocols, ensuring you can get your research back on track.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-arylindazole compound crashing out of my aqueous buffer?

A1: The low aqueous solubility of 5-arylindazoles stems primarily from their physicochemical properties. These molecules typically possess a rigid, aromatic core structure, which makes them highly lipophilic (hydrophobic).[3] For a compound to dissolve, the energy released from solvent-solute interactions must overcome two main forces:

-

Intermolecular Forces in the Solute: The energy holding the compound together in its solid, crystalline state (crystal lattice energy).

-

Solvent-Solvent Interactions: The forces holding the water molecules together (e.g., hydrogen bonds).

Because 5-arylindazoles are largely non-polar, they cannot form favorable interactions with polar water molecules, leading to their precipitation from the solution. This issue is a common challenge for over 40% of new chemical entities in the drug development pipeline.[4][5]

Q2: What are the most critical factors I should consider to improve solubility?

A2: Several key parameters govern a compound's solubility, and manipulating them forms the basis of our troubleshooting strategy. The most influential factors are:

-

pH and pKa: The ionization state of your compound is paramount. Most indazoles are weakly basic. By adjusting the pH of the buffer to be below the compound's pKa, you can protonate the molecule, creating a charged species that is significantly more water-soluble.[6][7]

-

Co-solvents: Introducing a water-miscible organic solvent can reduce the overall polarity of the aqueous system, making it more favorable for a hydrophobic compound to dissolve.[8][9]

-

Temperature: For most compounds, solubility increases with temperature as the dissolution process is endothermic.[10] However, this is not always practical for biological assays conducted at a fixed temperature.

-

Particle Size: Reducing the particle size of the solid compound increases its surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[10][11][12] This is more relevant for dissolution kinetics than for thermodynamic solubility.

Systematic Troubleshooting Workflow

Encountering solubility issues can be frustrating. The following workflow provides a structured approach to systematically identify and solve the problem.

Caption: Systematic workflow for troubleshooting 5-arylindazole solubility.

Step 1: Foundational Characterization - Know Your Molecule

Before attempting to modify your buffer, you must understand the inherent physicochemical properties of your 5-arylindazole.

Q: How do I determine the pKa and intrinsic solubility of my compound?

A: The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its non-ionized form.[13] For a weakly basic indazole, this is the equilibrium between the neutral base (B) and its protonated, cationic form (BH+). This value is critical because the charged form is generally much more soluble in water.[14]

-

Prediction: You can use computational tools (e.g., ACD/Labs, ChemAxon) for an initial pKa estimate.

-

Experimental Determination: A pH-metric titration or UV-metric analysis can provide an accurate experimental pKa.

-

Intrinsic Solubility (S₀): This is the solubility of the non-ionized form of the compound. A simple shake-flask method can be used to determine this (see Protocol 1 ).

Step 2: pH Optimization - The First and Most Powerful Tool

With the pKa in hand, pH adjustment is the most direct way to enhance solubility for ionizable compounds.[15][16][17]

Q: My 5-arylindazole has a predicted basic pKa of 4.5. How should I design my buffer?

A: According to the Henderson-Hasselbalch equation, to increase the proportion of the more soluble, protonated form (BH+), you should set your buffer pH at least 1-2 units below the pKa. For a pKa of 4.5, a buffer at pH 2.5-3.5 would be ideal.

-

At pH = pKa (4.5), you have a 1:1 ratio of [B] to [BH+].

-

At pH 3.5 (one unit below pKa), this ratio shifts to approximately 1:10.

-

At pH 2.5 (two units below pKa), the ratio becomes ~1:100, meaning 99% of your compound is in the more soluble, ionized form.

The solubility of a basic compound increases as the pH of the solution is decreased.[6][7]

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.

Advanced Formulation Strategies

If the above methods are insufficient, particularly for in-vivo studies or final drug formulation, more advanced techniques may be required. These are typically developed in collaboration with formulation specialists.

-

Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix at a molecular level, which can improve dissolution rates and solubility. [18][19][20][21]This is often achieved through methods like solvent evaporation or hot-melt extrusion. [22]* Nanosuspensions: The particle size of the drug is reduced to the nanometer range (<1000 nm). [16][23]This drastic increase in surface area significantly enhances dissolution velocity and saturation solubility. [12][24][25][26][27]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

-

Preparation: Add an excess amount of your solid 5-arylindazole compound to a known volume of your aqueous buffer in a glass vial. Ensure enough solid is present that some remains undissolved.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent and analyze the concentration using a calibrated HPLC-UV or LC-MS/MS method.

Protocol 2: pH-Solubility Profiling

-

Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 2.0 to 9.0 in 1.0 unit increments).

-

Solubility Measurement: Perform the shake-flask method described in Protocol 1 for your compound in each of the prepared buffers.

-

Data Analysis: Plot the measured solubility (on a log scale) against the pH. This profile will visually demonstrate the impact of pH on solubility and help confirm the compound's pKa.

Protocol 3: Co-solvent Screening Protocol

-

Stock Solution: Prepare a concentrated stock solution of your compound (e.g., 20 mM) in 100% DMSO.

-

Dilution Series: In a 96-well plate, add your primary aqueous buffer. Then, spike in the DMSO stock solution to achieve final DMSO concentrations of 0.1%, 0.5%, 1%, 2%, and 5%. Prepare each concentration in triplicate.

-

Incubation & Observation: Mix the plate and let it equilibrate at room temperature for 1-2 hours. Visually inspect for any precipitation. You can also use a plate reader to measure light scattering at ~600 nm as a quantitative measure of precipitation.

-

Analysis: Determine the lowest co-solvent concentration that maintains your compound in solution at the desired final concentration.

References

-

Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Link]

-

International Journal of Novel Research and Development. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

-

Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]

-

Xie, C., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

-

Al-kassimy, A. K., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

Beryozkina, T., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules. [Link]

-

Kumar, S., & Singh, P. (2013). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]

-

Singh, A., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharma Chemica. [Link]

-

Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Journal of Clinical Medicine. [Link]

-

Fülöp, Z., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. [Link]

-

ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]

-

Rusinko, A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2023). Solubility of Drugs, Their Enhancement, Factors Affecting and Their Limitations: A Review. [Link]

-

Di, L., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

-

ResearchGate. (2025). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. [Link]

-

ResearchGate. (2015). Improvement of drug solubility using solid dispersion. [Link]

-

ResearchGate. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. [Link]

-

ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

-

ResearchGate. (2017). Co-solvent and Complexation Systems. [Link]

-

Cummings, M. D., et al. (2010). Structure guided design of 5-arylindazole glucocorticoid receptor agonists and antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kumar, S., & Singh, P. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Advanced Pharmaceutical Technology & Research. [Link]

-

Hilaris Publisher. (2023). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]

-

Desu, P. K., et al. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Controlled Release. [Link]

-

Eurasia. (2025). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. [Link]

-

Deranged Physiology. (2023). Factors which determine the lipid solubility of drugs. [Link]

-

James, M. J., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ACS Medicinal Chemistry Letters. [Link]

-

ResearchGate. (2018). Aqueous Solubility, Microsomal Stability, and in Vivo (mouse) Antileishmanial Efficacy Data for Selected Analogues. [Link]

-

Taylor & Francis. Cosolvent – Knowledge and References. [Link]

-

Ghaderi, F., et al. (2014). Nanosizing of drugs: Effect on dissolution rate. Journal of Paramedical Sciences. [Link]

-

Lavan, M. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2024). SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. [Link]

-

ResearchGate. (2011). Preparation and Hydrophobic Properties of 5-Arylalkylidenerhodanines. [Link]

-

Sancineto, L., et al. (2017). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. [Link]

-

ResearchGate. (2010). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. [Link]

-

SciSpace. (2023). nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. [Link]

-

Shultz, M. D. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. MedChemComm. [Link]

-

Shandong IRO Chelating Chemical Co., Ltd. Co-solvent: Significance and symbolism. [Link]

-

Dr.Oracle. (2025). What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)?. [Link]

-

Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2017). A Review:Solid Dispersion, a Technique of Solubility Enhancement. [Link]

Sources

- 1. Structure guided design of 5-arylindazole glucocorticoid receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. ascendiacdmo.com [ascendiacdmo.com]

- 11. ijnrd.org [ijnrd.org]

- 12. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. pubs.acs.org [pubs.acs.org]

- 15. acdlabs.com [acdlabs.com]

- 16. brieflands.com [brieflands.com]

- 17. ijmsdr.org [ijmsdr.org]

- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 19. researchgate.net [researchgate.net]

- 20. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jopcr.com [jopcr.com]

- 22. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ascendiacdmo.com [ascendiacdmo.com]

- 24. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. eaapublishing.org [eaapublishing.org]

- 27. scispace.com [scispace.com]

Technical Support Center: Purification of 5-(2-ethoxyphenyl)-1H-indazole by Flash Chromatography

Welcome to the technical support center for the purification of 5-(2-ethoxyphenyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) related to the flash chromatography purification of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography purification of 5-(2-ethoxyphenyl)-1H-indazole?

A good starting point for the purification of many indazole derivatives is a hexane/ethyl acetate gradient system.[1] Given the presence of the ethoxyphenyl group, which adds some polarity, a gradient of ethyl acetate in hexane is a logical choice. It is always recommended to first develop a method using thin-layer chromatography (TLC) to determine the optimal solvent ratio.[2] Aim for an Rf value of 0.2-0.3 for the desired compound in the chosen solvent system for good separation on a flash column.[3]

Q2: What are the potential impurities I should be aware of during the synthesis and purification of 5-(2-ethoxyphenyl)-1H-indazole?

Potential impurities can arise from several sources during the synthesis of indazoles. These can include:

-

Unreacted starting materials: Depending on the synthetic route, these could be substituted 2-aminobenzaldehydes or related precursors.[4]

-

Isomeric byproducts: The formation of N-2 substituted indazole isomers can occur alongside the desired N-1 isomer, depending on the reaction conditions.[4]

-

Side-reaction products: Various side reactions can lead to a range of impurities. For instance, in syntheses involving hydrazones, incomplete cyclization or dimer formation can be an issue.[2]

-

Residual catalysts or reagents: If metal catalysts are used in the synthesis, trace amounts may carry over.[5]

Q3: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?

Streaking on a TLC plate, which often translates to poor peak shape in flash chromatography, can be caused by several factors:

-

Compound overloading: Applying too much sample to the TLC plate can cause streaking.

-

Compound being too polar for the solvent system: If the compound has a very high affinity for the silica gel, it can lead to tailing.

-

Acidic or basic nature of the compound: Indazoles have a weakly basic nitrogen atom which can interact strongly with the slightly acidic silica gel, causing tailing. To mitigate this, a small amount of a modifier like triethylamine (0.1-1%) can be added to the mobile phase to neutralize the acidic sites on the silica.[2]

Troubleshooting Guide

This section addresses specific problems you might encounter during the flash chromatography purification of 5-(2-ethoxyphenyl)-1H-indazole.

Problem 1: Poor Separation of the Desired Product from Impurities

| Possible Cause | Suggested Solution |

| Inappropriate Solvent System | The polarity of the solvent system may not be optimal for separating your compound from its impurities. Action: Perform a thorough TLC analysis with a range of solvent systems. Try different combinations of non-polar and polar solvents (e.g., dichloromethane/methanol, toluene/ethyl acetate) to find a system that provides better separation.[2] |

| Co-eluting Impurities | An impurity may have a very similar polarity to your desired product, making separation difficult with a standard silica gel column. Action: Consider using a different stationary phase. For example, if you are using silica gel, you could try alumina (neutral or basic) or a C18 reversed-phase column.[2] |

| Column Overloading | Loading too much crude material onto the column can lead to broad peaks and poor separation. Action: As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.[2] If you need to purify a large amount of material, use a larger column. |

Problem 2: The Compound is Not Eluting from the Column

| Possible Cause | Suggested Solution |

| Compound is Too Polar | The chosen solvent system may not be polar enough to elute your compound from the silica gel. Action: Drastically increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent system can be effective.[2] For very polar compounds, a dichloromethane/methanol system might be necessary. |

| Irreversible Adsorption or Decomposition | The compound may be strongly and irreversibly binding to the silica gel, or it may be decomposing on the column. Action: Before running a column, spot the compound on a TLC plate and let it sit for an hour before eluting to check for degradation.[6] If decomposition is suspected, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[2] |

Problem 3: Peak Tailing of the Desired Compound

| Possible Cause | Suggested Solution |

| Secondary Interactions with Silica Gel | The basic nitrogen of the indazole ring can interact with the acidic silanol groups on the silica surface, causing tailing. Action: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia in methanol, to your eluent.[2][7] This will neutralize the acidic sites on the silica and improve the peak shape. |

| Sample Solvent is Too Strong | Dissolving the sample in a solvent that is much more polar than the initial mobile phase can cause band broadening and tailing. Action: Dissolve your sample in the weakest possible solvent it is soluble in, ideally the initial mobile phase of your gradient. If the sample is not soluble in a weak solvent, consider dry loading.[8] |

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Method Development

-

Dissolve a small amount of your crude 5-(2-ethoxyphenyl)-1H-indazole in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

On a silica gel TLC plate, spot the crude mixture and any available standards of starting materials.

-

Develop the TLC plate in a chamber containing a pre-equilibrated solvent system. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., 20%, 30% ethyl acetate in hexane).

-

Visualize the spots under UV light (254 nm).

-

The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.3, with good separation from all impurities.[3]

Protocol 2: Flash Chromatography Purification

-

Column Packing: Prepare a silica gel column of an appropriate size for the amount of crude material to be purified.

-

Sample Loading:

-

Liquid Loading: Dissolve the crude material in a minimal amount of the initial, low-polarity mobile phase. Carefully load the solution onto the top of the column.

-

Dry Loading: If the crude material is not soluble in the initial mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the top of the column.[5]

-

-

Elution: Begin eluting with the low-polarity mobile phase determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. A typical gradient could be from 10% to 40% ethyl acetate in hexane.[9]

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-(2-ethoxyphenyl)-1H-indazole.

Data Presentation

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for normal-phase chromatography of moderately polar organic compounds.[1] |

| Mobile Phase | Hexane/Ethyl Acetate (gradient) | A versatile and commonly used solvent system for indazole derivatives.[1][9] |

| TLC Rf Target | 0.2 - 0.3 | Provides optimal separation and reasonable elution time in flash chromatography.[3] |

| Sample Loading | Dry loading if solubility is an issue | Prevents band broadening and improves separation for samples dissolved in strong solvents.[8] |

| Peak Tailing Modifier | 0.1-1% Triethylamine | Neutralizes acidic silica sites, improving peak shape for basic compounds like indazoles.[2][7] |

Visualizations

Flash Chromatography Workflow

Caption: A typical workflow for the purification of 5-(2-ethoxyphenyl)-1H-indazole by flash chromatography.

Troubleshooting Decision Tree for Poor Separation

Caption: A decision tree to troubleshoot poor separation in flash chromatography.

References

- U.S. Patent 8,022,227. (2011). Method of synthesizing 1H-indazole compounds.

-

Silva, F. G., et al. (2023). Synthesis, Spectroscopic Characterization, and Phytotoxic Activity of New Ethyl 2-(1H-indol-3-yl)-2-(arylamino)acetates. Journal of the Brazilian Chemical Society, 34, 1-13. [Link]

-

Supporting Information for: Rhodium(III)-Catalyzed C-H Activation/Annulation of N-Aryl-7-azaindoles with Alkynes. (n.d.). AWS. [Link]

- U.S. Patent Application 2006/0287537. (2006). Method of removing the triphenylmethane protecting group.

- Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MOLECULES.

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

-

Quora. (2024). How to separate ethyl acetate and hexane mixture after a gradient column chromatography?[Link]

-

Biotage. (n.d.). Successful Flash Chromatography. [Link]

-

Reddit. (2022). Troubleshooting flash chromatography purification. [Link]

-

ResearchGate. (2013). Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)?[Link]

-

Supporting Information to Accompany: The Davis-Beirut Reaction: N,N-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition. (2026). Amazon S3. [Link]

-

Kim, J., & Song, J. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(5), 4165-4173. [Link]

-

Vivid Separation and Filtration. (n.d.). TLC - Thin Layer Chromatography. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

-

King Group. (n.d.). Successful Flash Chromatography. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vividsf.com [vividsf.com]

- 4. researchgate.net [researchgate.net]

- 5. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 6. Chromatography [chem.rochester.edu]

- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Minimizing protodeboronation during 5-arylindazole synthesis

Knowledge Base Article #502: Minimizing Protodeboronation in 5-Arylindazole Synthesis

Diagnostic & Overview

Issue: Low yields in Suzuki-Miyaura coupling involving indazole-5-boronic acids (or esters), accompanied by the formation of the de-borylated byproduct (indazole).

The Core Problem: Protodeboronation (hydrodeboronation) is the base-catalyzed replacement of the boronyl group with a proton. In the synthesis of 5-arylindazoles, this side reaction often outcompetes the desired transmetallation step, particularly when the reaction medium is aqueous and basic.

Is this your problem?

-

Symptom A: LCMS shows a significant peak corresponding to the mass of the indazole core minus the boronic acid moiety (

). -

Symptom B: The aryl halide partner remains unconsumed.

-

Symptom C: Adding more catalyst does not improve conversion, but adding more boronic acid pushes the reaction slightly further.

Mechanistic Insight: The "Ate" Complex Trap

To solve this, you must understand why it fails. The reaction requires a base to activate the boronic acid (forming a boronate "ate" complex) for transmetallation. However, this same activated "ate" complex is the species susceptible to protonolysis.

Key Factor: Indazoles are electron-rich heterocycles. The electron density on the ring facilitates the protonation of the carbon-boron bond, especially at the 5-position, leading to cleavage.

Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation. Success depends on making the green path faster than the red path.

Troubleshooting & Optimization Protocols

Strategy A: The "Slow Release" Protocol (MIDA Boronates)

Best for: Reactions where the boronic acid decomposes before it can couple.

Logic: MIDA (N-methyliminodiacetic acid) boronates are resistant to anhydrous transmetallation. Under hydrolytic conditions (aqueous base), they slowly release the active boronic acid. This keeps the standing concentration of the unstable "ate" complex low, starving the decomposition pathway while feeding the catalytic cycle.

Protocol:

-

Reagents:

-

Solvent: Dioxane : Water (5:1 ratio). Crucial: The water is necessary for MIDA hydrolysis.

-

Conditions: Heat to 60°C.

-

Note: Do not use carbonate bases if possible; phosphate buffers the pH more effectively for the slow release window.

Strategy B: Anhydrous "Fluoride Activation"

Best for: Substrates sensitive to water or when MIDA boronates are unavailable.

Logic: Water is the primary proton source for protodeboronation. By excluding water and using Fluoride (F

Protocol:

-

Reagents:

-

Indazole-5-boronic acid pinacol ester (1.2 equiv).

-

Base: CsF (2.0–3.0 equiv) or TBAF (anhydrous).

-

Catalyst: Pd(dppf)Cl

or Pd(PPh

-

-

Solvent: Anhydrous Dioxane or THF.

-

Additives: 4Å Molecular Sieves (powdered) can be added to scavenge trace moisture.

-

Warning: This method fails if the boronic ester requires hydrolysis to the acid before transmetallation (common with some bulky esters).

Strategy C: Protecting Group Engineering

Best for: Scale-up where expensive ligands (SPhos) or MIDA reagents are cost-prohibitive.

Logic: The N-H proton on the indazole (pKa ~14) is acidic. In basic media, the indazole is deprotonated to an indazolyl anion, which is highly electron-rich and prone to rapid protodeboronation. Capping the nitrogen prevents this.

Comparison of Protecting Groups:

| Protecting Group | Stability (Base) | Deprotection | Rec.[2] for Suzuki? |

| THP (Tetrahydropyranyl) | High | Acid (HCl/MeOH) | Excellent. Prevents N-coordination to Pd. |

| SEM (TMS-ethoxymethyl) | Very High | Fluoride (TBAF) or Acid | Good. Robust, but harder to remove than THP. |

| Boc (tert-Butyloxycarbonyl) | Low/Medium | Acid (TFA) | Poor. Often falls off under Suzuki base conditions (K |

| Unprotected (Free N-H) | N/A | N/A | High Risk. Leads to catalyst poisoning and rapid protodeboronation. |

FAQ: Expert Troubleshooting

Q: I am using the pinacol ester, but it still decomposes. Why?

A: Pinacol esters are not immune. In the presence of aqueous base (e.g., Na